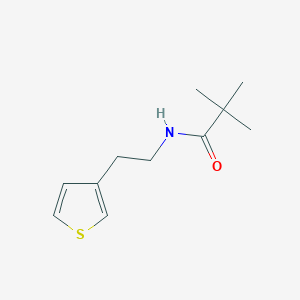

N-(2-(thiophen-3-yl)ethyl)pivalamide

Description

N-(2-(thiophen-3-yl)ethyl)pivalamide is a pivalamide derivative featuring a thiophene moiety linked via an ethyl group to the pivalamide backbone. This compound is of significant interest in biomedical research due to its structural versatility. As described in , derivatives of this compound, such as those with extended ethoxy chains (e.g., N-(2-(2-(2-(2-(thiophen-3-yl)ethoxy)ethoxy)ethoxy)ethyl)adamantane-1-carboxamide), have been synthesized for applications in coordination polymers and dual-color lysosome-specific imaging . The thiophene group contributes electron-rich aromatic properties, which can influence both reactivity and optical characteristics, making it suitable for advanced imaging techniques .

Properties

Molecular Formula |

C11H17NOS |

|---|---|

Molecular Weight |

211.33 g/mol |

IUPAC Name |

2,2-dimethyl-N-(2-thiophen-3-ylethyl)propanamide |

InChI |

InChI=1S/C11H17NOS/c1-11(2,3)10(13)12-6-4-9-5-7-14-8-9/h5,7-8H,4,6H2,1-3H3,(H,12,13) |

InChI Key |

FGNRABXUVFANPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NCCC1=CSC=C1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(2-(thiophen-3-yl)ethyl)pivalamide typically involves the reaction of thiophene derivatives with pivaloyl chloride under specific conditions. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the amide bond. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

N-(2-(thiophen-3-yl)ethyl)pivalamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Scientific Research Applications

N-(2-(thiophen-3-yl)ethyl)pivalamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-(thiophen-3-yl)ethyl)pivalamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

The following analysis compares N-(2-(thiophen-3-yl)ethyl)pivalamide with structurally analogous pivalamide derivatives, focusing on molecular structure, reactivity, and applications.

Structural and Functional Group Comparisons

Key Compounds :

N-[2-(4-Methoxyphenyl)ethyl]pivalamide

- Structure: A methoxy-substituted phenyl group replaces the thiophene ring.

- Reactivity: Undergoes lithiation with n-BuLi at -20°C–0°C to yield cyclic substitution products (e.g., N-[3-hydroxy-2-(4-methoxyphenyl)-3,3-diphenylpropyl]pivalamide at 58% yield). In contrast, t-BuLi at lower temperatures promotes α-substitution .

- Applications: Serves as a precursor for synthesizing complex organic intermediates via regioselective reactions .

Pyridine-Based Pivalamides (e.g., N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide) Structure: Pyridine ring with halogen (Cl, I) and formyl substituents. Molecular Weight: 366.58 g/mol (C₁₁H₁₂ClIN₂O₂) . Applications: Used as intermediates in pharmaceutical synthesis; commercial availability noted in catalogs (e.g., 1 g = $500) .

N-(5-iodopyridin-3-yl)pivalamide

- Structure: Simpler pyridine derivative with iodine at the 5-position.

- Molecular Weight: 320.12 g/mol (C₁₀H₁₃IN₂O) .

N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide Structure: Combines a methoxyphenyl group with a hydroxyethyl side chain.

Reactivity and Substituent Effects

Thiophene vs. Methoxyphenyl :

The electron-rich thiophene in N-(2-(thiophen-3-yl)ethyl)pivalamide may direct electrophilic substitution differently compared to the methoxyphenyl group in N-[2-(4-Methoxyphenyl)ethyl]pivalamide. For example, lithiation of the methoxyphenyl derivative under specific conditions leads to cyclic products, whereas thiophene’s sulfur atom could stabilize adjacent charges, altering reaction pathways .Heterocyclic Influence :

Pyridine-based pivalamides (e.g., N-(2-Chloro-6-iodopyridin-3-yl)pivalamide) exhibit distinct reactivity due to nitrogen’s electronegativity, enabling participation in coordination chemistry or hydrogen bonding, unlike thiophene’s sulfur .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.